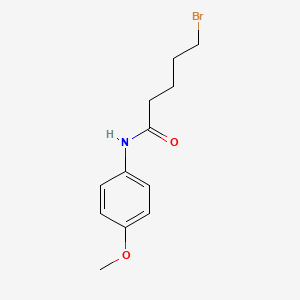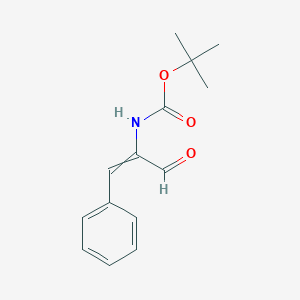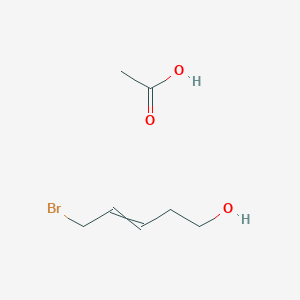![molecular formula C34H48Si B12553216 Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane CAS No. 150096-47-2](/img/structure/B12553216.png)
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound’s structure includes two indenyl groups attached to a silicon atom, which is further bonded to two methyl groups. This configuration imparts specific chemical characteristics that make it valuable in different fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane typically involves the reaction of 2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl lithium with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at low temperatures to ensure complete conversion and to avoid decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of halogenated silanes.
Wissenschaftliche Forschungsanwendungen
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organosilicon compounds.
Biology: In the study of silicon-based life forms and their metabolic pathways.
Medicine: Potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in various chemical reactions. The indenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylbis(indenyl)silane
- Dimethylbis(phenyl)silane
- Dimethylbis(naphthyl)silane
Uniqueness
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane is unique due to the presence of the 2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl groups, which provide specific steric and electronic properties. These properties make it more reactive and selective in certain chemical reactions compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
150096-47-2 |
|---|---|
Molekularformel |
C34H48Si |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
dimethyl-bis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane |
InChI |
InChI=1S/C34H48Si/c1-19(2)25-15-27(21(5)6)29-13-23(9)33(31(29)17-25)35(11,12)34-24(10)14-30-28(22(7)8)16-26(20(3)4)18-32(30)34/h13-22,33-34H,1-12H3 |
InChI-Schlüssel |
KGDCHNBUAFRQKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=C(C=C4C(C)C)C(C)C)C)C=C(C=C2C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)

acetamido}benzoic acid](/img/structure/B12553164.png)


![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
![Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-](/img/structure/B12553172.png)

![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)

